2-Isobutoxy-3-nitro-benzoic acid
Description
2-Isobutoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring an isobutoxy group (–OCH₂C(CH₃)₂) at the ortho position (C2) and a nitro group (–NO₂) at the meta position (C3) relative to the carboxylic acid (–COOH) moiety. This compound’s structure combines electron-withdrawing (nitro) and bulky alkoxy (isobutoxy) substituents, which synergistically influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(2)6-17-10-8(11(13)14)4-3-5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPKDBHBBYNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-3-nitro-benzoic acid typically involves the nitration of 2-isobutoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is as follows:
C9H10O3+HNO3→C9H9NO5+H2O
Industrial Production Methods
In an industrial setting, the production of 2-Isobutoxy-3-nitro-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: 2-Isobutoxy-3-amino-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of 2-Isobutoxy-3-nitro-benzoic acid.
Scientific Research Applications
2-Isobutoxy-3-nitro-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Isobutoxy-3-nitro-benzoic acid with three structurally related benzoic acid derivatives: 3-nitrobenzoic acid , 2-ethoxy-3-nitrobenzoic acid , and 2-(2-ethoxy-2-oxoacetamido)benzoic acid (from ). Key differences in substituents, electronic effects, and physical properties are highlighted.
Table 1: Comparative Properties of Benzoic Acid Derivatives
Notes:
- Estimated pKa: The nitro group’s electron-withdrawing effect enhances acidity compared to unsubstituted benzoic acid (pKa 4.2). The isobutoxy group, though weakly electron-donating via resonance, is outweighed by the nitro group’s inductive effect .
- †Melting Point: Bulkier isobutoxy groups reduce crystal packing efficiency, leading to lower melting points than smaller substituents (e.g., ethoxy) .
- ‡Ethoxy derivative: Reduced steric hindrance compared to isobutoxy improves solubility but slightly elevates pKa due to weaker electron withdrawal.
- §Acetamido derivative: The acetamido group (–NHCO) introduces hydrogen-bonding capacity, increasing solubility and pKa relative to nitro-substituted analogs .
Key Findings :
Acidity: The nitro group dominates the electronic landscape, making 2-Isobutoxy-3-nitro-benzoic acid more acidic (pKa ~1.8–2.2) than 3-nitrobenzoic acid (pKa 2.17). The isobutoxy group’s minor electron-donating effect via resonance is insufficient to counteract the nitro group’s inductive withdrawal .
Solubility : The bulky isobutoxy group reduces aqueous solubility (<1.0 g/L) compared to smaller alkoxy substituents (e.g., ethoxy: ~2.5 g/L). In contrast, the acetamido derivative’s hydrogen-bonding capacity enhances solubility (~5.0 g/L) despite its higher molecular weight .
Thermal Stability : Melting points correlate with substituent bulk. The isobutoxy derivative’s lower melting point (~145–155°C) versus the acetamido analog (168–170°C) reflects reduced crystal lattice energy due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
